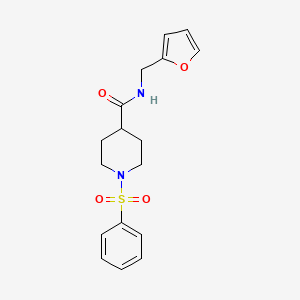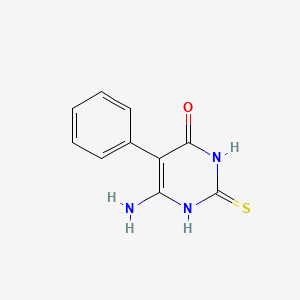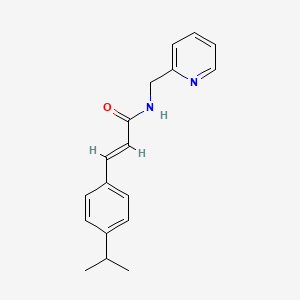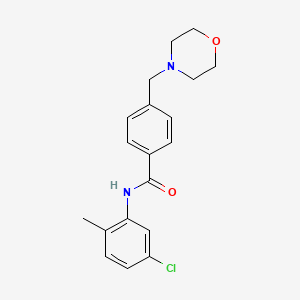
2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide, also known as CI-994, is a small molecule histone deacetylase (HDAC) inhibitor. It has been shown to have potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases.
Mécanisme D'action
2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide inhibits the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is an important epigenetic modification that regulates gene expression. By inhibiting HDAC enzymes, this compound increases histone acetylation, leading to changes in gene expression. This can result in the inhibition of cancer cell growth and the reduction of inflammation in neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on gene expression, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide in lab experiments is its specificity for HDAC enzymes. This allows for targeted inhibition of gene expression in cells. However, a limitation of this compound is its low solubility, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression. Furthermore, the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders, should be explored. Finally, the development of more soluble forms of this compound could improve its efficacy in lab experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide involves the reaction of 4-chlorobenzoyl chloride with 2-methyl-5-nitrobenzoic acid to form 2-(4-chlorophenyl)-5-nitrobenzoic acid. This is then reduced to 2-(4-chlorophenyl)-5-aminobenzoic acid, which is further reacted with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid to form this compound. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer treatment.
Furthermore, this compound has shown potential therapeutic applications in neurological disorders, such as Alzheimer's disease and multiple sclerosis. It has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-20-16(22)13-7-6-12(9-14(13)17(20)23)19-15(21)8-10-2-4-11(18)5-3-10/h2-7,9H,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBNYXXNDUHUTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dichloro-2-[(4-ethoxyphenoxy)methyl]benzene](/img/structure/B5888131.png)
![nicotinaldehyde [4-(3-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5888136.png)
![ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5888138.png)
![4-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5888143.png)



![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5888154.png)
![N-(3-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5888165.png)


![5-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5888204.png)
![2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5888211.png)